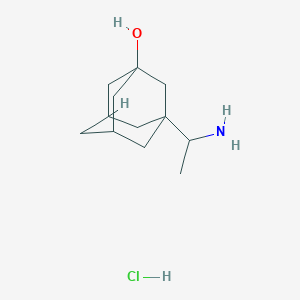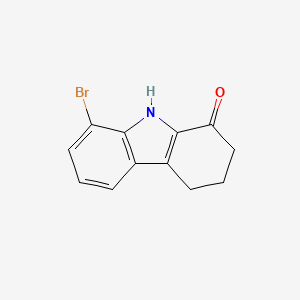
8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
Übersicht
Beschreibung
“8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the molecular formula C12H10BrNO . It has an average mass of 264.118 Da and a monoisotopic mass of 262.994568 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10BrNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination or reference to specific databases.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has been a focus in cancer research. For example, its derivatives have shown promising antitumor activity. A study by Murali et al. (2017) demonstrated that these derivatives inhibit the growth of MCF-7 cell line, indicating potential as therapeutic drugs against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017). Similarly, Chaudhary and Chaudhary (2016) synthesized derivatives that exhibited significant anticancer activity against A-549 cell line (Chaudhary & Chaudhary, 2016).
Antibacterial Properties
Research has also explored the antibacterial properties of derivatives of this compound. A study by Selvam, Murugesan, and Uthaikumar (2019) reported that these compounds exhibit excellent antibacterial activity (Selvam, Murugesan, & Uthaikumar, 2019). Murugesan and Selvam (2021) further supported these findings, showing pronounced antibacterial activity in their synthesized derivatives (Murugesan & Selvam, 2021).
Electronic Spectroscopy and Organic Electronics
In the field of organic electronics, derivatives of this compound have been utilized. Salunke et al. (2016) demonstrated their application in organic light-emitting diodes, showing potential in electronic devices (Salunke et al., 2016). Also, studies on bromocarbazoles by Ponce et al. (2006) contributed to understanding their electronic and photophysical properties, which are relevant in designing novel materials for electronic applications (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).
Environmental Implications
The compound's derivatives have been identified in environmental studies as well. Mumbo et al. (2013) conducted a study on bromo- and chlorocarbazoles, highlighting their formation in the environment and potential as environmental contaminants (Mumbo, Lenoir, Henkelmann, & Schramm, 2013).
Corrosion Inhibition
This compound derivatives have also been explored for their potential as corrosion inhibitors. Nwankwo, Olasunkanmi, and Ebenso (2018) investigated carbazole derivatives as anticorrosion agents for mild steel in various environments (Nwankwo, Olasunkanmi, & Ebenso, 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315 and H319 . This indicates that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Eigenschaften
IUPAC Name |
8-bromo-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGZZTGHQHATDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)
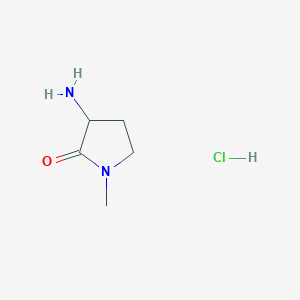

![2-[(4-Chlorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B3033948.png)

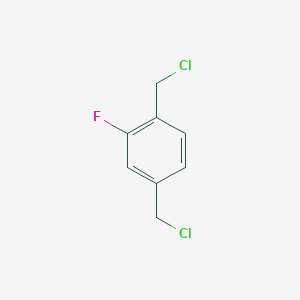

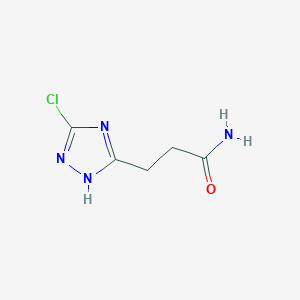
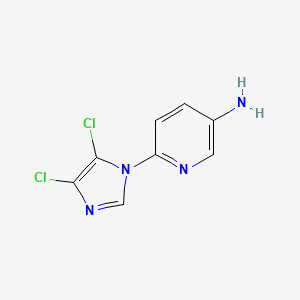
![2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3033955.png)
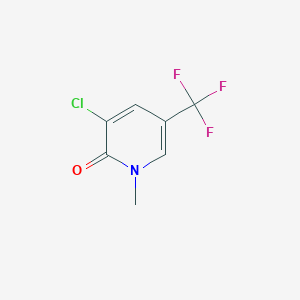
![4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3033958.png)
